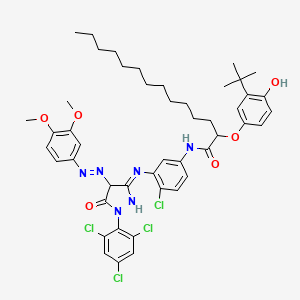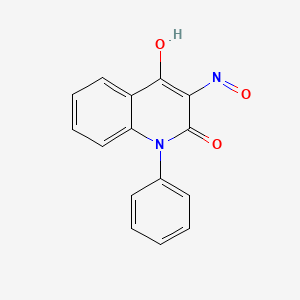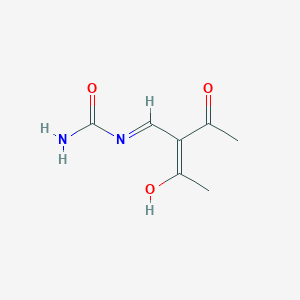
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a 3-fluoro-2-methylphenyl group attached to a propanoate ester. The presence of the fluorine atom could potentially influence the compound’s reactivity and physical properties due to the high electronegativity of fluorine .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The presence of the fluorine atom could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could potentially influence properties such as polarity, boiling point, and stability .Applications De Recherche Scientifique
Asymmetric Reduction in Organic Chemistry
Ethyl 3-aryl-3-oxopropanoates, similar to Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate, have been studied for their enantioselective reduction to corresponding alcohols using fungi like Rhizopus arrhizus. This process is significant in organic synthesis for creating chiral molecules, a crucial aspect in pharmaceutical and fine chemical industries (Salvi & Chattopadhyay, 2006).
Development of Analytical Methods
Research has been conducted on establishing quantitative bioanalytical methods for molecules similar to Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate. These methods are vital for determining the concentration of such compounds in biological samples, which is a key step in drug development and pharmacokinetic studies (Nemani, Shard & Sengupta, 2018).
Synthesis of Derivatives for Potential Biological Activity
Compounds like Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate have been used as intermediates in synthesizing various derivatives with potential biological activities. These include fungicides, bactericides, and other pharmacologically relevant compounds (Ahluwalia, Dutta & Sharma, 1986).
Investigation in Material Science
This compound and its derivatives also find applications in material science, particularly in the synthesis of novel polymers. These polymers have potential uses in various industries, from electronics to biomedicine (Kharas et al., 2017).
Study of Molecular Interactions
Research into the molecular interactions of compounds like Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate aids in understanding their chemical behavior. This can provide insights into the design of new molecules with desired properties (Zhang, Tong, Wu & Zhang, 2012).
Propriétés
IUPAC Name |
ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQNMIRDUJFHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)


![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)




![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)
![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)


![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)